molecular formula C7H4ClNO4 B1609988 5-chloropyridine-2,3-dicarboxylic Acid CAS No. 53636-66-1

5-chloropyridine-2,3-dicarboxylic Acid

Cat. No.: B1609988
CAS No.: 53636-66-1
M. Wt: 201.56 g/mol
InChI Key: HRZJSPYJMYUKMQ-UHFFFAOYSA-N
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Description

5-chloropyridine-2,3-dicarboxylic Acid is a useful research compound. Its molecular formula is C7H4ClNO4 and its molecular weight is 201.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Processes and Chemical Reactions

Research has shown that derivatives of chloropyridines, including those related to 5-chloropyridine-2,3-dicarboxylic acid, are used in various synthetic processes. For example, a study by Crettaz, Waser, and Bessard (2001) demonstrated the use of 2,3-dichloropyridines in palladium-catalyzed alkoxycarbonylation reactions, leading to the selective formation of alkyl 3-chloropyridine-2-carboxylates or dialkyl pyridine-2,3-dicarboxylates under different conditions (Crettaz, Waser, & Bessard, 2001). Similarly, Ji, Li, and Bunnelle (2003) explored the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, indicating the potential for creating a variety of pyridine derivatives (Ji, Li, & Bunnelle, 2003).

Crystal Structure and Hydrogen Bonding

The molecular structure and hydrogen bonding in compounds related to this compound have been a subject of study. Hemamalini and Fun (2010) examined the crystal structure of 2-amino-5-chloropyridine with fumaric acid, revealing insights into the hydrogen bonding patterns and molecular interactions (Hemamalini & Fun, 2010). Furthermore, Cowan, Howard, McIntyre, Lo, and Williams (2005) conducted variable-temperature neutron diffraction studies on pyridine-3,5-dicarboxylic acid, providing valuable information about hydrogen bond dynamics at different temperatures (Cowan et al., 2005).

Application in Metal-Organic Frameworks and Complexes

The use of chloropyridine derivatives in the synthesis of metal-organic frameworks (MOFs) and complexes has been explored. For instance, Wang, Huang, Li, Lv, Han, Wei, and Liu (2022) reported the synthesis and properties of complexes involving N and S heterocyclic dicarboxylic acid ligands, including 4-chloropyridine-2,6-dicarboxylic acid (Wang et al., 2022). This demonstrates the potential of chloropyridine derivatives in constructing diverse structural motifs in coordination chemistry.

Antimicrobial and Biological Properties

Research into the antimicrobial and biological properties of chloropyridine derivatives has been conducted. Patel, Agravat, and Shaikh (2011)

explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds related to 2-chloropyridine-3-carboxylic acid. Their study showed that these compounds exhibited variable and modest activity against bacteria and fungi, suggesting potential applications in antimicrobial therapy (Patel, Agravat, & Shaikh, 2011).

Application in Coordination Chemistry and Molecular Docking

Further research on chloropyridine derivatives has been focused on coordination chemistry and molecular docking studies. For example, Sudhana and Jangampalli Adi (2019) conducted studies on dihydropyridine analogs, highlighting their potential as antioxidants and metal chelating agents, which may be relevant in treating metal-induced oxidative stress disorders (Sudhana & Jangampalli Adi, 2019).

Mechanism of Action

Target of Action

It’s structurally similar to quinolinic acid, a known downstream product of the kynurenine pathway . Quinolinic acid acts as an NMDA receptor agonist , suggesting that 5-chloropyridine-2,3-dicarboxylic acid might interact with similar targets.

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural similarity to quinolinic acid, it may interact with its targets in a similar manner. Quinolinic acid acts as an agonist at the NMDA receptor, meaning it binds to this receptor and activates it

Biochemical Pathways

Quinolinic acid, a structurally similar compound, is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan . This suggests that this compound might also be involved in similar pathways.

Result of Action

Quinolinic acid has a potent neurotoxic effect and may be involved in many psychiatric disorders, neurodegenerative processes in the brain, as well as other disorders .

Biochemical Analysis

Biochemical Properties

5-Chloropyridine-2,3-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with enzymes involved in the kynurenine pathway, which metabolizes the amino acid tryptophan. The interactions between this compound and these enzymes can lead to alterations in the pathway’s flux and the levels of downstream metabolites .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of the N-methyl-D-aspartate receptor (NMDAR), which plays a crucial role in synaptic plasticity and memory function. By acting as an agonist or antagonist of NMDAR, this compound can impact neuronal signaling and potentially contribute to neurodegenerative processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions of this compound with these biomolecules can result in changes in cellular function and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including potential neurotoxicity and disruptions in metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway. This compound interacts with enzymes such as aspartate oxidase and quinolinate synthase, which are involved in the conversion of tryptophan to quinolinic acid. These interactions can influence the levels of metabolites and the overall flux of the pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, transporters involved in the uptake of dicarboxylic acids may facilitate the cellular entry of this compound .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria or nucleus, where it can interact with enzymes and regulatory proteins to exert its effects .

Properties

IUPAC Name

5-chloropyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZJSPYJMYUKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457232
Record name 5-Chloropyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53636-66-1
Record name 5-Chloropyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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